molecular formula C23H18N4O3 B1227215 4-[[Oxo-(1-phenyl-3-pyridin-4-yl-4-pyrazolyl)methyl]amino]benzoic acid methyl ester

4-[[Oxo-(1-phenyl-3-pyridin-4-yl-4-pyrazolyl)methyl]amino]benzoic acid methyl ester

Cat. No. B1227215
M. Wt: 398.4 g/mol
InChI Key: GAMGAUOEAAYTOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[oxo-(1-phenyl-3-pyridin-4-yl-4-pyrazolyl)methyl]amino]benzoic acid methyl ester is an aromatic amide.

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis and structural investigation of triorganostannyl esters, including those similar to the compound , reveal insights into their coordination to metal centers and their impact on photophysical properties and ligand interactions (Tzimopoulos et al., 2010).

Applications in Dye Synthesis

  • Research demonstrates the use of similar compounds in the synthesis of azo dyes, specifically highlighting the stability of these dyes under different pH conditions, which is crucial for their application in various industries (Wang et al., 2018).

Chemical Structure Analysis

  • Studies focusing on the structural determination of similar β-amino dicarbonyl compounds provide valuable information about their chemical properties, which is fundamental for understanding their potential applications (Meskini et al., 2011).

Antimicrobial Activity

  • Some derivatives of similar compounds have been evaluated for antimicrobial activity, indicating potential applications in medical and pharmaceutical fields (Sareen et al., 2010).

Amino Acid Derivatives

  • The creation of amino acid derivatives using compounds structurally related to the one has been investigated, suggesting their utility in biochemical and pharmaceutical research (Riabchenko et al., 2020).

Base-Catalysed Hydrolysis

  • Research into the base-catalysed hydrolysis of phenyl esters of para-substituted benzoic acids, which include compounds similar to the one , provides insight into their chemical behavior and potential applications in chemical synthesis (Bauerová & Ludwig, 2000).

Anti-bacterial and Anti-fungal Properties

  • Novel derivatives structurally related to the compound have shown significant anti-bacterial and anti-fungal activities, highlighting their potential in developing new antimicrobial agents (Mohamed et al., 2010).

properties

Molecular Formula

C23H18N4O3

Molecular Weight

398.4 g/mol

IUPAC Name

methyl 4-[(1-phenyl-3-pyridin-4-ylpyrazole-4-carbonyl)amino]benzoate

InChI

InChI=1S/C23H18N4O3/c1-30-23(29)17-7-9-18(10-8-17)25-22(28)20-15-27(19-5-3-2-4-6-19)26-21(20)16-11-13-24-14-12-16/h2-15H,1H3,(H,25,28)

InChI Key

GAMGAUOEAAYTOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC=NC=C3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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